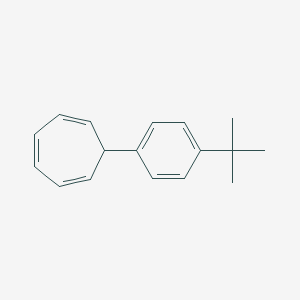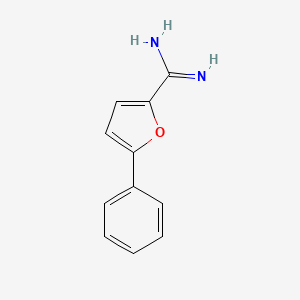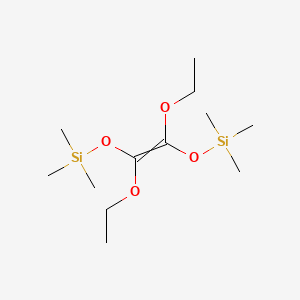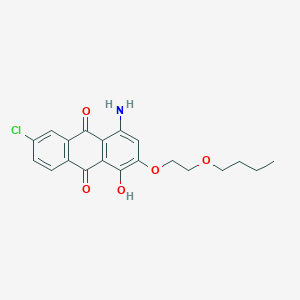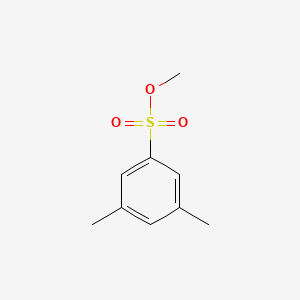![molecular formula C18H20O B14389092 2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene CAS No. 89907-32-4](/img/structure/B14389092.png)
2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two methyl groups at the 2nd and 3rd positions, and an isopropoxy group at the 1st position of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylfluorene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the isopropoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, introducing nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated fluorene derivatives
Substitution: Nitrofluorene, halofluorene
Scientific Research Applications
2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylfluorene: Lacks the isopropoxy group, making it less versatile in certain applications.
1-Isopropoxyfluorene: Lacks the methyl groups at the 2nd and 3rd positions, affecting its reactivity and properties.
2,3-Dimethyl-9H-fluorene: Similar structure but without the isopropoxy group, leading to different chemical behavior.
Uniqueness
2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene is unique due to the combination of its methyl and isopropoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
89907-32-4 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2,3-dimethyl-1-propan-2-yloxy-9H-fluorene |
InChI |
InChI=1S/C18H20O/c1-11(2)19-18-13(4)12(3)9-16-15-8-6-5-7-14(15)10-17(16)18/h5-9,11H,10H2,1-4H3 |
InChI Key |
GBHZJNVHSDMYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C32)C(=C1C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


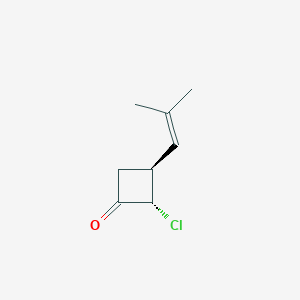
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)



methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
